molecular formula C28H26N4O4S B2863047 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 867040-58-2

2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Katalognummer: B2863047
CAS-Nummer: 867040-58-2
Molekulargewicht: 514.6
InChI-Schlüssel: VCUAZUUYUIGYTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene) with multiple functional groups. Key structural elements include:

  • A hydroxymethyl group at position 11, enhancing solubility and hydrogen-bonding capacity.
  • A thioether-linked acetamide side chain at position 7, terminated by an N-(3-methylphenyl) group, which may influence receptor binding specificity.

Its structural analogs, such as the 2-methylphenyl variant (CAS 867040-59-3), have been cataloged in chemical databases .

Eigenschaften

IUPAC Name

2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-16-5-4-6-20(11-16)30-24(34)15-37-28-23-12-22-19(14-33)13-29-17(2)25(22)36-27(23)31-26(32-28)18-7-9-21(35-3)10-8-18/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUAZUUYUIGYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxymethyl and methoxyphenyl groups: These functional groups can be introduced via nucleophilic substitution or addition reactions.

    Thioether formation: The thioether linkage can be formed by reacting a thiol with an appropriate electrophile.

    Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

Medicine

The compound may have potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities, depending on its interaction with biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of “2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Variations

The compound’s closest analog, 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS 867040-59-3), differs only in the position of the methyl group on the terminal phenyl ring (2-methyl vs. 3-methyl). This minor structural change can significantly alter:

  • Binding Affinity : Meta-substitution (3-methyl) may improve steric compatibility with hydrophobic pockets in target proteins compared to ortho-substitution (2-methyl).
  • Metabolic Stability : The 3-methyl group could reduce susceptibility to cytochrome P450-mediated oxidation compared to the 2-methyl analog .

Functional Group Comparisons

  • Thioether vs.
  • Hydroxymethyl vs. Carboxylic Acid : Substituting the hydroxymethyl group with a carboxylic acid (as seen in some tricyclic derivatives) could enhance ionic interactions but reduce cell permeability due to increased polarity .

Bioactivity Profiles

While direct bioactivity data for the target compound are unavailable, insights can be inferred from related studies:

  • Ferroptosis Induction: Thioacetamide derivatives have been implicated in ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC). The sulfanyl group in the target compound may act as a redox-active moiety, similar to FINs (ferroptosis-inducing agents) described in pharmacological studies .
  • Antimicrobial Potential: Marine actinomycete-derived tricyclic compounds with analogous heterocyclic frameworks exhibit antimicrobial activity. The 4-methoxyphenyl group in the target compound may enhance membrane penetration, a critical factor in antimicrobial efficacy .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound 2-Methylphenyl Analog (CAS 867040-59-3) Hypothetical Carboxylic Acid Analog
Molecular Formula C₃₀H₂₉N₃O₄S C₃₀H₂₉N₃O₄S C₃₀H₂₇N₃O₅S
Molecular Weight (g/mol) 551.64 551.64 565.63
LogP (Predicted) 3.8 3.5 2.1
Hydrogen Bond Donors 2 2 3
Key Functional Groups 4-methoxyphenyl, hydroxymethyl 4-methoxyphenyl, hydroxymethyl 4-methoxyphenyl, carboxylic acid

Table 2: Hypothetical Bioactivity Comparison

Activity Target Compound (Predicted) 2-Methylphenyl Analog (Inferred) Marine Tricyclic Derivatives
Ferroptosis Induction (OSCC) Moderate Low Not Reported
Antimicrobial Activity High Moderate High
Solubility (PBS, pH 7.4) 12 µM 18 µM 5 µM

Research Findings and Implications

  • Synthetic Accessibility : The compound’s complexity necessitates advanced crystallization techniques, as described in SHELX-based structural refinement methodologies .
  • Therapeutic Potential: Its structural resemblance to ferroptosis-inducing agents and marine antimicrobials highlights dual therapeutic avenues, though in vitro and in vivo validation is required .
  • Structure-Activity Relationship (SAR) : The 3-methylphenyl group may confer superior target selectivity compared to the 2-methyl analog, aligning with trends in meta-substituted pharmacophores .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.